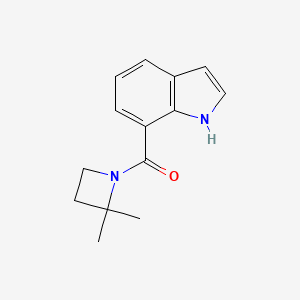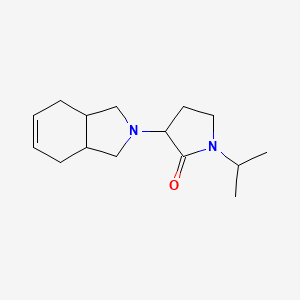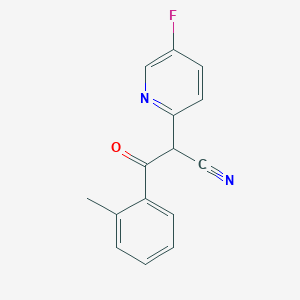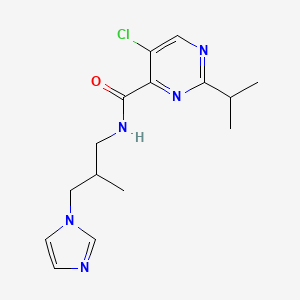
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone, also known as DMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIM is a synthetic compound that is derived from indole and azetidine. It has a unique molecular structure that makes it a promising candidate for various scientific applications.
Mechanism of Action
The mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is not fully understood, but several studies have suggested that it works by inhibiting the cell cycle and inducing apoptosis in cancer cells. (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain genes that are involved in cancer development.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is its potent anticancer activity, which makes it a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone. One of the most promising directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone. Another direction is the identification of new targets and pathways that can be targeted by (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone to improve its anticancer activity. Additionally, further studies are needed to investigate the potential applications of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone in other fields such as materials science and organic chemistry.
Conclusion:
In conclusion, (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has potent anticancer activity and can be used as a potential drug candidate for the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone and to identify new targets and pathways that can be targeted by this compound.
Synthesis Methods
The synthesis of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone involves a multi-step process that requires the use of several reagents and solvents. The first step involves the formation of the azetidine ring using a suitable reagent, followed by the addition of the indole moiety to the azetidine ring. The final step involves the purification of the compound using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is in the field of medicinal chemistry. Several studies have shown that (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has potent anticancer activity and can be used as a potential drug candidate for the treatment of various types of cancer.
properties
IUPAC Name |
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2)7-9-16(14)13(17)11-5-3-4-10-6-8-15-12(10)11/h3-6,8,15H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDUUEHBAGCDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CC=CC3=C2NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)

![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
